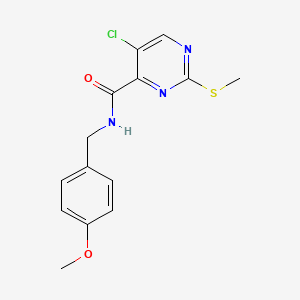
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a pyrimidine derivative, and it has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to selectively target these enzymes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various preclinical models. It has been found to possess potent anti-tumor activity, and it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, making it an attractive candidate for use in various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using this compound in laboratory experiments is its potent anti-tumor activity. This makes it an attractive candidate for use in various preclinical studies aimed at evaluating the efficacy of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential direction is to evaluate its efficacy in combination with other anti-cancer drugs, with the aim of developing more effective combination therapies. Additionally, this compound could be further modified to enhance its solubility and bioavailability, making it more suitable for use in various experimental settings. Finally, further studies could be performed to evaluate the potential use of this compound in other disease states, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-methoxybenzylamine in the presence of a suitable coupling agent. The reaction is performed under controlled conditions, and the resulting product is purified using standard methods such as column chromatography.
Aplicaciones Científicas De Investigación
The unique properties of this compound make it an attractive candidate for use in various scientific research applications. One of the primary applications of this compound is in the field of oncology. It has been found to possess potent anti-tumor activity, and it has been used in various preclinical studies to evaluate its efficacy against different types of cancer.
Propiedades
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-20-10-5-3-9(4-6-10)7-16-13(19)12-11(15)8-17-14(18-12)21-2/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPADBBQRQSSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

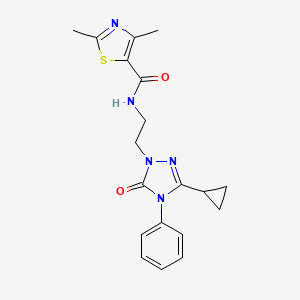

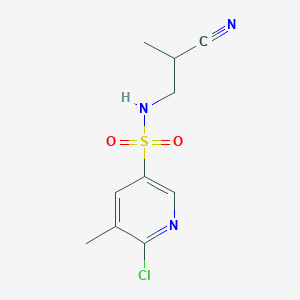
![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)
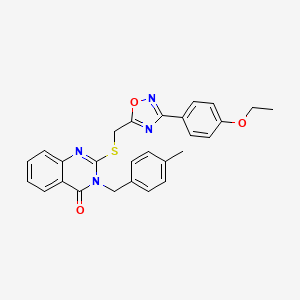
![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)

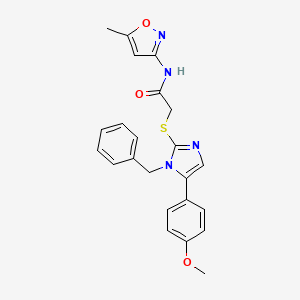
![1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2634333.png)

